molecular formula C5H5N3O3 B086433 2,4-Dihydroxypyrimidine-5-carboxamide CAS No. 1074-97-1

2,4-Dihydroxypyrimidine-5-carboxamide

Cat. No. B086433
CAS RN: 1074-97-1
M. Wt: 155.11 g/mol
InChI Key: JZMIWYJRKUBQCS-UHFFFAOYSA-N
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Description

2,4-Dihydroxypyrimidine-5-carboxamide is a type of pyrimidine, which is an aromatic heterocyclic compound. Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . It has been used to synthesize N1-alkylated uracil derivatives .


Synthesis Analysis

The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives has been reported for their possible inhibitory effects against immune-induced nitric oxide generation . The reaction of the 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines has also been reported .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .


Chemical Reactions Analysis

The chemical characteristics and reactivities of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives, and the products of their modifications have been investigated . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical And Chemical Properties Analysis

This compound is stable if stored as directed and should avoid strong oxidizing agents . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .

Mechanism of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

This compound is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-3(9)2-1-7-5(11)8-4(2)10/h1H,(H2,6,9)(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMIWYJRKUBQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477977
Record name 5-aminocarbonyl-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1074-97-1
Record name 5-aminocarbonyl-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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